

Spectral Data Analysis of 4-Aminobenzonitrile (CAS 873-74-5): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Aminobenzonitrile

Cat. No.: B131773

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **4-Aminobenzonitrile** (CAS 873-74-5). The information is compiled from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, characterization, and drug development.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectral data for **4-Aminobenzonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Solvent	Spectrometer Frequency
7.37	dd	2H	6.8, 2.0	CDCl ₃	400 MHz[1]
6.64	dd	2H	6.8, 2.0	CDCl ₃	400 MHz[1]
4.32	s (br)	2H	-	CDCl ₃	400 MHz[1]

Table 2: ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Solvent	Spectrometer Frequency
150.8	CDCl_3	100 MHz[1]
133.7	CDCl_3	100 MHz[1]
120.4	CDCl_3	100 MHz[1]
114.4	CDCl_3	100 MHz[1]
99.5	CDCl_3	100 MHz[1]

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data

m/z	Relative Intensity	Ionization Method
118	100% (Molecular Ion)	Electron Ionization (EI)
91	~27%	Electron Ionization (EI)
64	~11%	Electron Ionization (EI)

Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands

Wavenumber (cm^{-1})	Functional Group Assignment
~3400 - 3200	N-H stretch (amine)
~2220	$\text{C}\equiv\text{N}$ stretch (nitrile)
~1600	Aromatic $\text{C}=\text{C}$ stretch
~830	para-disubstituted benzene C-H bend

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of **4-Aminobenzonitrile**. These are compiled from typical procedures in organic chemistry and available information.

NMR Spectroscopy (^1H and ^{13}C)

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra for the structural elucidation of **4-Aminobenzonitrile**.

Materials:

- **4-Aminobenzonitrile** sample
- Deuterated chloroform (CDCl_3)
- 5 mm NMR tubes
- Vortex mixer
- Pipettes

Procedure:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **4-Aminobenzonitrile** in about 0.6-0.7 mL of CDCl_3 in a small vial. For ^{13}C NMR, a more concentrated sample (20-50 mg) may be required.
- **Homogenization:** Ensure the sample is fully dissolved by vortexing the vial.
- **Transfer:** Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.
- **Instrumentation:**
 - The spectra are typically recorded on a 400 MHz spectrometer for ^1H NMR and a 100 MHz spectrometer for ^{13}C NMR.[\[1\]](#)[\[2\]](#)
 - Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).[\[1\]](#)

- Data Acquisition: Acquire the ^1H and ^{13}C NMR spectra according to the instrument's standard operating procedures. For ^{13}C NMR, proton decoupling is typically used to simplify the spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in **4-Aminobenzonitrile**.

Materials:

- **4-Aminobenzonitrile** sample
- Infrared-grade potassium bromide (KBr)
- Agate mortar and pestle
- Pellet press
- FTIR spectrometer

Procedure:

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind 1-2 mg of **4-Aminobenzonitrile** with approximately 100-200 mg of dry KBr powder in an agate mortar.[\[3\]](#)
 - The mixture should be a fine, homogeneous powder.
- Pellet Formation:
 - Transfer the powder mixture to a pellet die.
 - Press the powder under high pressure (several tons) using a hydraulic press to form a thin, transparent or translucent pellet.[\[4\]](#)
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.

- Record the spectrum, typically in the range of 4000-400 cm^{-1} .
- A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (Electron Ionization)

Objective: To determine the molecular weight and fragmentation pattern of **4-Aminobenzonitrile**.

Materials:

- **4-Aminobenzonitrile** sample
- Mass spectrometer with an Electron Ionization (EI) source

Procedure:

- **Sample Introduction:** Introduce a small amount of the vaporized sample into the ion source of the mass spectrometer. The sample must be in the vapor phase for EI.
- **Ionization:**
 - The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
- **Detection:** A detector records the abundance of each ion, generating a mass spectrum.

UV-Vis Spectroscopy

Objective: To determine the wavelengths of maximum absorbance of **4-Aminobenzonitrile**.

Materials:

- **4-Aminobenzonitrile** sample

- Spectroscopic grade solvent (e.g., ethanol or acetonitrile)
- Quartz cuvettes (1 cm path length)
- UV-Vis spectrophotometer

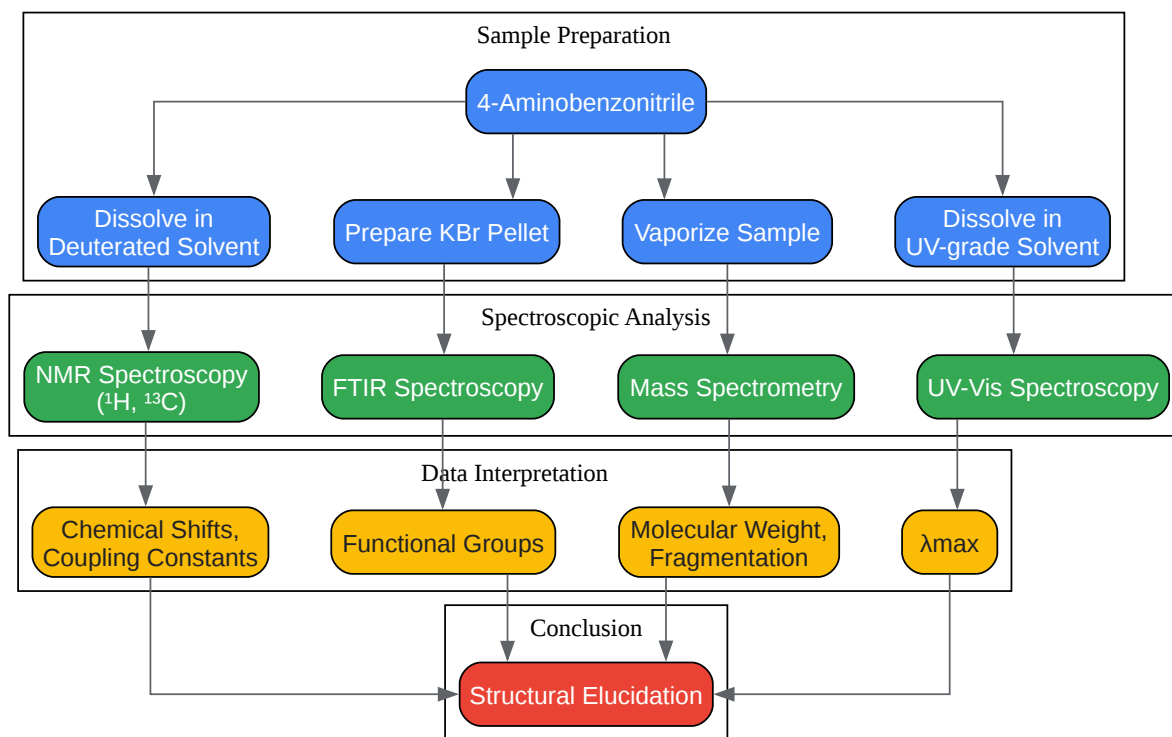
Procedure:

- Sample Preparation: Prepare a dilute solution of **4-Aminobenzonitrile** in the chosen solvent. The concentration should be adjusted to yield an absorbance in the optimal range of the instrument (typically 0.1 - 1.0 AU).
- Data Acquisition:
 - Fill a quartz cuvette with the pure solvent to be used as a blank.
 - Fill a second quartz cuvette with the sample solution.
 - Place the cuvettes in the spectrophotometer and record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like **4-Aminobenzonitrile**.



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Caption: General workflow for the spectroscopic characterization of **4-Aminobenzonitrile**.

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